molecular formula C17H17I2N3O2 B11554312 N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11554312
M. Wt: 549.14 g/mol
InChI Key: AAZVLFSSGIQSQG-ZVBGSRNCSA-N
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Description

N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes diiodo and methoxy substituents on a phenyl ring, as well as an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with 2-[(4-methylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-Diiodo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of diiodo substituents, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .

Properties

Molecular Formula

C17H17I2N3O2

Molecular Weight

549.14 g/mol

IUPAC Name

N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H17I2N3O2/c1-11-3-5-14(6-4-11)20-10-16(23)22-21-9-12-7-13(18)8-15(19)17(12)24-2/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+

InChI Key

AAZVLFSSGIQSQG-ZVBGSRNCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)I)I)OC

Origin of Product

United States

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